molecular formula C16H18O2 B291151 Naphthalen-2-yl hexanoate CAS No. 71974-08-8

Naphthalen-2-yl hexanoate

Cat. No.: B291151
CAS No.: 71974-08-8
M. Wt: 242.31 g/mol
InChI Key: RTDRPSPCMLAZQP-UHFFFAOYSA-N
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Description

Naphthalen-2-yl hexanoate is an organic compound that belongs to the ester class of chemicals. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and hexanoic acid, a saturated fatty acid. This compound is characterized by the presence of a naphthalene ring bonded to a hexanoate group, which imparts unique chemical and physical properties.

Scientific Research Applications

Naphthalen-2-yl hexanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating infections and inflammatory conditions.

    Industry: this compound is used in the production of specialty chemicals, fragrances, and flavoring agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphthalen-2-yl hexanoate can be synthesized through esterification reactions. One common method involves the reaction of naphthalen-2-ol with hexanoic acid in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: Naphthalen-2-yl hexanoate undergoes various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinones.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.

    Substitution: Halogenation reactions can be carried out using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Naphthoquinones and other oxidized derivatives.

    Reduction: Naphthalen-2-yl hexanol.

    Substitution: Halogenated this compound derivatives.

Mechanism of Action

The mechanism of action of naphthalen-2-yl hexanoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and reduce oxidative stress.

Comparison with Similar Compounds

Naphthalen-2-yl hexanoate can be compared with other similar compounds, such as:

    Naphthalen-2-yl acetate: This compound has a shorter alkyl chain compared to this compound, which may affect its solubility and reactivity.

    Naphthalen-2-yl butanoate:

    Naphthalen-2-yl propanoate: With an even shorter three-carbon chain, this compound exhibits distinct chemical behavior and uses.

This compound stands out due to its longer alkyl chain, which can influence its hydrophobicity, stability, and interaction with biological systems.

Properties

IUPAC Name

naphthalen-2-yl hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c1-2-3-4-9-16(17)18-15-11-10-13-7-5-6-8-14(13)12-15/h5-8,10-12H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTDRPSPCMLAZQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400764
Record name AG-G-82761
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71974-08-8
Record name AG-G-82761
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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